molecular formula C27H21N5O7 B11280141 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11280141
M. Wt: 527.5 g/mol
InChI Key: FULLBXAKZGJCQJ-UHFFFAOYSA-N
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Description

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, an oxadiazole ring, and a methoxyphenyl group, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Methoxyphenyl Group: This step usually involves nucleophilic substitution reactions where the methoxyphenyl group is introduced using appropriate electrophiles.

    Final Assembly: The final compound is assembled through coupling reactions, often using reagents like EDCI or DCC in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxy groups.

    Reduction: Reduction reactions can target the oxadiazole ring and the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound could serve as a probe for studying enzyme interactions, particularly those involving quinazolinone and oxadiazole moieties.

Medicine

Medicinally, this compound has potential as a lead compound for developing new drugs. Its structure suggests possible activity against various biological targets, including enzymes and receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core and oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide apart is its combination of structural features from both quinazolinone and oxadiazole derivatives

Properties

Molecular Formula

C27H21N5O7

Molecular Weight

527.5 g/mol

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H21N5O7/c1-36-18-9-7-17(8-10-18)28-23(33)13-31-20-12-22-21(37-15-38-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-39-24)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,28,33)

InChI Key

FULLBXAKZGJCQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

Origin of Product

United States

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